molecular formula C19H20N4O B11190532 (7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11190532
M. Wt: 320.4 g/mol
InChI Key: YOJKGFRLNJLOHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methylimidazo[1,2-a]pyridine, which can be achieved through the reaction of 2-aminopyridine with acetic anhydride . This intermediate is then subjected to further functionalization to introduce the carbonyl group at the 2-position. The final step involves coupling this intermediate with 4-phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways . The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE lies in its specific combination of the imidazo[1,2-a]pyridine and phenylpiperazine moieties, which confer distinct pharmacological properties .

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N4O/c1-15-7-8-23-14-17(20-18(23)13-15)19(24)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3

InChI Key

YOJKGFRLNJLOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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